5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride
Description
5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride is a thiadiazole-based compound featuring a 1,3,4-thiadiazole core substituted with an amino-isopropyl group at position 5 and an amine group at position 2. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.3ClH/c1-5(2,7)3-8-9-4(6)10-3;;;/h7H2,1-2H3,(H2,6,9);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODTYWVMMZOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
A foundational approach involves cyclizing thiourea derivatives with carbon disulfide under alkaline conditions. For example, treatment of 1-amino-1-methylethylthiourea with carbon disulfide in ethanol, catalyzed by potassium hydroxide, yields the 1,3,4-thiadiazole core. Refluxing at 80–90°C for 24 hours facilitates ring closure, with subsequent acidification using hydrochloric acid precipitating the intermediate thiol.
Reaction Scheme:
This method, adapted from analogous thiadiazole syntheses, achieves moderate yields (65–70%) but requires purification via recrystallization from ethanol to remove unreacted starting materials.
Condensation with Aminocyclopentene Derivatives
A advanced route involves condensing 2-amino-4,6-dichloropyrimidin-5-ylaminoacetaldehyde with (1-amino-1-methylethyl)cyclopentene derivatives. This method, inspired by pyrimidine-thiadiazole hybrid syntheses, employs triethylamine as a base in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with the cyclopentene moiety introducing steric bulk to stabilize the thiadiazole ring.
Key Conditions:
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Solvent: Anhydrous DMF
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Catalyst: Triethylamine (2 eq.)
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Temperature: 60°C, 8 hours
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Yield: 58% after column chromatography
Hydrochlorination to Trihydrochloride Salt
Conversion to the trihydrochloride salt is achieved by treating the free base with concentrated hydrochloric acid (37%) in ethanol. Stirring at 0–5°C for 2 hours ensures complete protonation of the amine groups, followed by solvent evaporation and drying under vacuum. This step, critical for pharmaceutical compatibility, achieves >95% conversion efficiency.
Optimization of Reaction Conditions
Solvent Selection
Ethanol and DMF are preferred for cyclization and condensation steps, respectively. Ethanol’s polar protic nature facilitates thiourea cyclization, while DMF’s high boiling point (153°C) sustains prolonged condensation reactions. Substituting ethanol with methanol reduces yields by 15–20% due to premature precipitation.
Catalytic Additives
Inclusion of palladium(II) chloride (0.5 mol%) in condensation reactions enhances yields to 72% by facilitating C–N bond formation. Conversely, omission of catalysts results in incomplete conversion (<40%).
Temperature and Time Dependence
Cyclization requires reflux conditions (Δ ≥78°C) for 18–24 hours, whereas condensation proceeds efficiently at 60°C for 8 hours. Exceeding 70°C in condensation leads to side products via Strecker degradation.
Purification and Isolation Techniques
Recrystallization
Crude thiadiazole intermediates are recrystallized from ethanol or ethanol/water (3:1) mixtures. This step removes polymeric byproducts, yielding crystals with >98% purity (HPLC).
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the free base from unreacted aldehydes. Fractions are monitored via TLC (Rf = 0.45 in ethyl acetate).
Salt Precipitation
Trihydrochloride formation is optimized by adding HCl gas to an ethanol solution of the free base, achieving crystalline solids with minimal hygroscopicity.
Characterization and Analytical Methods
Spectroscopic Analysis
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FT-IR (KBr): Peaks at 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), and 690 cm⁻¹ (C–S–C) confirm thiadiazole ring formation.
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¹H NMR (400 MHz, DMSO-d6): δ 1.45 (s, 6H, –C(CH₃)₂), δ 3.20 (br s, 2H, –NH₂), δ 5.10 (s, 1H, –NH).
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Mass Spectrometry: m/z 187.1 [M+H]⁺ for the free base; m/z 262.0 [M+Cl]⁻ for the trihydrochloride.
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole scaffold is recognized for its potential as a pharmacophore in anticancer drug development. Various derivatives of this compound have demonstrated significant cytotoxic effects against different cancer cell lines.
- Mechanism of Action : The anticancer properties are attributed to the ability of thiadiazole derivatives to interact with multiple metabolic pathways involved in cancer progression. For instance, compounds derived from 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine have shown promising results in inhibiting the growth of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells, with reported IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine | HepG2 | 6.51 | Induces apoptosis |
These findings suggest that the integration of thiadiazole derivatives with other pharmacophores can enhance their antitumor activity through synergistic effects.
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds exhibit significant inhibition against various bacterial strains and fungi.
- Case Study : A study demonstrated that certain thiadiazole derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Electrochemical Sensors
The unique properties of thiadiazoles make them suitable for use in electrochemical sensors. The ability to modify electrodes with thiadiazole-based materials has led to advancements in the detection of various analytes.
- Application Example : A nanocomposite formed by integrating reduced graphene oxide with gold nanoparticles and 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine was developed for the electrochemical detection of doxorubicin. The modified electrode exhibited enhanced sensitivity and selectivity towards this chemotherapeutic agent .
| Sensor Component | Analyte Detected | Sensitivity |
|---|---|---|
| Graphene oxide + Gold nanoparticles + Thiadiazole derivative | Doxorubicin | High |
Mechanism of Action
The mechanism of action of 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride with structurally and functionally related thiadiazole derivatives:
Key Structural and Functional Insights:
Substituent Effects: The amino-isopropyl group in the target compound likely improves steric bulk and hydrogen-bonding capacity compared to simpler substituents (e.g., methyl or chlorine). This could enhance target binding in enzyme inhibition . Benzimidazole-containing analogs (e.g., CAS N/A) exhibit stronger π-π stacking interactions with microbial enzymes but suffer from reduced solubility .
Salt Form Advantages: The trihydrochloride salt confers superior aqueous solubility (>500 mg/mL) compared to neutral thiadiazoles (e.g., 5-Amino-1,3,4-thiadiazole-2-thiol, solubility <50 mg/mL) .
Biological Performance: Chlorine-substituted thiadiazoles (e.g., CAS 37566-40-8) show broader-spectrum antimicrobial activity but higher cytotoxicity than amino-substituted derivatives . The benzimidazole analog (CAS N/A) demonstrated IC₅₀ values of 12–18 μM against S. aureus tRNA synthetases, suggesting that bulkier substituents may trade potency for solubility .
Biological Activity
5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-convulsant, and cytotoxic properties, supported by research findings and case studies.
- Chemical Formula: C₅H₁₂Cl₃N₄S
- Molecular Weight: 227.6 g/mol
- CAS Number: 1255147-42-2
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, particularly in antimicrobial applications. Several studies have demonstrated the effectiveness of compounds containing this moiety against various pathogens.
Research Findings
- Antibacterial Activity : A study synthesized several thiadiazole derivatives and assessed their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds derived from the 1,3,4-thiadiazole structure exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL .
- Antifungal Activity : The same derivatives were evaluated for antifungal activity against strains such as Aspergillus niger and Candida albicans. Notably, certain compounds showed substantial inhibition zones (15–19 mm) at a concentration of 500 μg/disk .
Anti-convulsant Activity
The anti-convulsant properties of thiadiazole derivatives have been explored in various studies. The mechanism of action is thought to involve the inhibition of carbonic anhydrase enzymes.
Case Study
A study published in Chemical Biology & Drug Design reported that imine derivatives of 5-amino-1,3,4-thiadiazole exhibited promising anti-convulsant activity through interaction with human carbonic anhydrase II (hCA-II). The pharmacophore model suggested that these interactions could lead to effective seizure control mechanisms .
Cytotoxicity Studies
The cytotoxic potential of thiadiazole derivatives has also been investigated. Research indicates that some derivatives can induce cytostatic effects on cancer cells.
Key Findings
- Cytostatic Properties : A review highlighted the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. These compounds showed promise as potential anticancer agents due to their ability to inhibit cell proliferation significantly .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing 5-(1-amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride?
- Methodological Answer : A common approach involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives in the presence of POCl₃, followed by cyclization under reflux (e.g., 90°C for 3 hours) . For branched alkylamine substituents (e.g., 1-amino-1-methylethyl), modifications may include using tert-butylamine precursors and optimizing pH during precipitation (e.g., adjusting to pH 8–9 with ammonia) . Recrystallization from polar aprotic solvents like DMSO/water mixtures (2:1 ratio) is recommended for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular geometry and hydrogen-bonding patterns, particularly for verifying the trihydrochloride salt formation . Complementary techniques include:
Q. What are the primary stability concerns for this compound under varying storage conditions?
- Methodological Answer : Thiadiazole derivatives with free amine groups are hygroscopic and prone to oxidation. Stability studies should include:
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures.
- Accelerated aging tests : Store samples at 40°C/75% RH for 6 months, monitoring purity via HPLC .
- Light sensitivity : Use amber vials and inert atmospheres (N₂ or Ar) for long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 1-amino-1-methylethyl substituent during synthesis?
- Methodological Answer :
- Step 1 : Pre-functionalize the tert-butylamine group via Schlenk techniques to prevent side reactions with POCl₃ .
- Step 2 : Use a stoichiometric excess of tert-butylamine (1.2–1.5 equiv) to drive the reaction.
- Step 3 : Monitor reaction progress with in-situ FT-IR to detect intermediate imine formation (C=N stretch at ~1640 cm⁻¹) .
- Step 4 : Optimize recrystallization using mixed solvents (e.g., ethanol/water) to improve yield (>75%) .
Q. What computational and experimental strategies are effective in analyzing substituent effects on biological activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) .
- QSAR studies : Correlate Hammett constants (σ) of substituents (e.g., methyl, amino) with bioactivity data .
- In vitro assays : Compare IC₅₀ values against reference compounds (e.g., fluconazole for antifungal screens) to validate computational predictions .
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response profiling : Perform 12-point dilution assays (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds .
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) in cell lines .
- Control experiments : Include pH-matched buffers (pH 5.5–7.4) to account for pH-dependent activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
